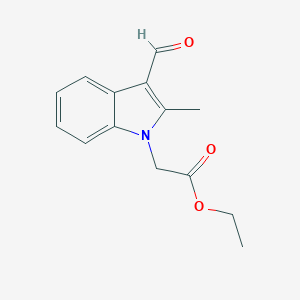

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-formyl-2-methylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLASVCYZWSRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355418 | |

| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433307-59-6 | |

| Record name | Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS 433307-59-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known information with established principles of indole chemistry to offer a reliable resource for researchers.

Chemical Properties and Data

This compound is a derivative of the indole heterocyclic system, featuring a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate substituent on the indole nitrogen.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 433307-59-6 | - |

| Molecular Formula | C₁₄H₁₅NO₃ | - |

| Molecular Weight | 245.28 g/mol | Calculated |

| IUPAC Name | ethyl 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate | - |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Table 2: Computed Chemical Descriptors

| Descriptor | Value |

| XLogP3-AA | 2.3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 48.3 Ų |

| Heavy Atom Count | 18 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound via N-alkylation.

Experimental Protocol: N-alkylation of 2-methyl-1H-indole-3-carbaldehyde

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-methyl-1H-indole-3-carbaldehyde

-

Ethyl bromoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-1H-indole-3-carbaldehyde (1.0 eq).

-

Dissolution: Add anhydrous DMF or acetone to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. If using sodium hydride, add NaH (1.1 eq) portion-wise. If using potassium carbonate, add K₂CO₃ (2.0 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.2 eq) dropwise via the dropping funnel. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Data and Characterization

Limited spectroscopic data is publicly available for this compound. The following summarizes the known data and provides predicted values based on the chemical structure.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | A commercial source reports the following chemical shifts (δ): 11.838, 8.862, 2.505 ppm.[1] The assignment of these peaks is not provided. |

| Predicted ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~10.0 (s, 1H, -CHO), 7.8-8.0 (m, 1H, Ar-H), 7.2-7.4 (m, 3H, Ar-H), 5.0 (s, 2H, -N-CH₂-), 4.2 (q, J=7.1 Hz, 2H, -O-CH₂-), 2.7 (s, 3H, -CH₃), 1.2 (t, J=7.1 Hz, 3H, -CH₂-CH₃). |

| Predicted ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): ~185 (-CHO), ~168 (-COO-), ~140, ~135, ~128, ~125, ~124, ~122, ~120, ~110 (Aromatic and indole C), ~62 (-O-CH₂-), ~48 (-N-CH₂-), ~14 (-CH₂-CH₃), ~12 (-CH₃). |

| Predicted IR | (cm⁻¹): ~2980 (C-H, aliphatic), ~1750 (C=O, ester), ~1670 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic). |

| Mass Spectrometry | Predicted (M+H)⁺: 246.1125 |

Biological Activity and Potential Applications

There is currently no published data on the biological activity, mechanism of action, or potential therapeutic applications of this compound. The indole scaffold is a common motif in many biologically active compounds, and derivatives of indole-3-acetic acid are known to possess a range of activities.[2][3] Further research is required to determine the pharmacological profile of this specific compound.

Experimental Workflow: General Biological Screening

For a novel compound such as this, a typical initial biological screening workflow would involve a series of in vitro assays to identify potential biological targets.

Caption: A general workflow for the initial biological evaluation.

Safety and Handling

Specific toxicity data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a substituted indole derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a summary of its known properties and a scientifically sound, albeit proposed, synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough analytical characterization of the synthesized material.

References

physicochemical characteristics of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a compound of interest in medicinal chemistry and drug discovery due to its indole scaffold.[1][2] The indole ring is a prominent feature in many biologically active compounds.[1][2] This document summarizes its known properties, proposes a synthetic route, and outlines expected analytical characterizations.

Physicochemical Characteristics

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO₃ | [3][4][5] |

| Molecular Weight | 245.27 g/mol 245.28 g/mol | [3] [4] |

| CAS Number | 433307-59-6 | [3][4][5] |

| IUPAC Name | ethyl 2-(3-formyl-2-methylindol-1-yl)acetate | [5] |

| Synonyms | 2-(3-formyl-2-methyl-indol-1-yl)acetic acid ethyl ester, (3-Formyl-2-methyl-indol-1-yl)-acetic acid ethyl ester, AO-081/40838470, BAS 03663949, Oprea1_502769, Oprea1_652362, SBB011867, ZINC00306183 | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

2.1. Proposed Synthetic Workflow

The synthesis would likely begin with the N-alkylation of 2-methyl-1H-indole with ethyl bromoacetate to form ethyl (2-methyl-1H-indol-1-yl)acetate. This intermediate would then undergo a Vilsmeier-Haack reaction to introduce the formyl group at the C3 position.

2.2. General Experimental Protocol (Adapted from related indole syntheses)

-

Step 1: Synthesis of Ethyl (2-methyl-1H-indol-1-yl)acetate

-

To a solution of 2-methyl-1H-indole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

-

Stir the reagent at 0 °C for about 30 minutes.

-

Add a solution of ethyl (2-methyl-1H-indol-1-yl)acetate in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

-

Purify the final product by column chromatography.

-

Spectral Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the formyl proton, the methyl group protons, and the protons of the ethyl acetate moiety.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will likely display signals corresponding to the carbonyl carbons of the aldehyde and the ester, the aromatic carbons of the indole ring, the methyl carbon, and the carbons of the ethyl group.

3.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrational modes include C=O stretching for the aldehyde and the ester, C-O stretching, and aromatic C=C and C-H vibrations.

3.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (approximately 245.27 g/mol ).

Biological Activity

There is no specific information in the searched literature regarding the biological activity or potential signaling pathways of this compound. However, the indole nucleus is a well-established scaffold in many biologically active natural products and pharmaceuticals, suggesting that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.[2][6][7][8] Indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[2]

Safety Information

No specific safety data for this compound was found.[3] As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and established chemical principles. The proposed synthetic protocol is illustrative and has not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS 433307-59-6). Due to the limited availability of complete, publicly accessible experimental data for this specific molecule, this guide presents a combination of reported data for closely related analogs and predicted spectroscopic values based on established principles of organic spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 433307-59-6

-

Molecular Formula: C₁₄H₁₅NO₃

-

Molecular Weight: 245.27 g/mol

Spectroscopic Data

The following tables summarize the predicted and partially reported spectroscopic data for this compound. These predictions are based on the analysis of structurally similar indole derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | CHO |

| ~8.2 | d | 1H | Ar-H |

| ~7.5-7.2 | m | 3H | Ar-H |

| ~5.1 | s | 2H | N-CH₂ |

| ~4.2 | q | 2H | O-CH₂ |

| ~2.7 | s | 3H | Ar-CH₃ |

| ~1.2 | t | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~168.0 | C=O (ester) |

| ~140.0 | Ar-C |

| ~137.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~123.0 | Ar-CH |

| ~120.0 | Ar-C |

| ~115.0 | Ar-C |

| ~110.0 | Ar-CH |

| ~62.0 | O-CH₂ |

| ~48.0 | N-CH₂ |

| ~14.0 | O-CH₂-CH₃ |

| ~12.0 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1670 | Strong | C=O stretch (aldehyde, conjugated) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 245 | High | [M]⁺ (Molecular Ion) |

| 216 | Medium | [M - CHO]⁺ |

| 200 | Medium | [M - OCH₂CH₃]⁺ |

| 172 | High | [M - COOCH₂CH₃]⁺ |

| 144 | Medium | [Indole fragment] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: N-Alkylation of 2-Methyl-1H-indole-3-carbaldehyde

A plausible synthetic route to the target compound is the N-alkylation of commercially available 2-methyl-1H-indole-3-carbaldehyde.

Materials:

-

2-Methyl-1H-indole-3-carbaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a proton-decoupled sequence, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

3.2.2. IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by dissolving it in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in the desired ionization mode (e.g., Electron Ionization - EI).

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for spectroscopic analysis.

Caption: Proposed synthesis of this compound.

Navigating the Solubility Landscape of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a compound of interest in medicinal chemistry and drug discovery, presents a critical need for well-characterized physicochemical properties to inform its development. A thorough review of scientific literature and chemical databases reveals a notable absence of published quantitative data on its solubility in common organic solvents. This technical guide addresses this knowledge gap by providing a comprehensive, step-by-step experimental protocol for determining the solubility of this compound. The methodologies outlined herein, centered on the gold-standard shake-flask method, are designed to empower researchers to generate reliable and reproducible solubility data. This guide also includes a customizable data table for systematic recording of experimental findings and a visual workflow to elucidate the experimental process, ensuring that drug development professionals can proceed with a robust understanding of this molecule's behavior in various solvent systems.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been reported. To facilitate the systematic recording of experimentally determined solubility, the following table is provided. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile for this compound.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3] The following protocol provides a detailed procedure for its implementation.

2.1. Materials

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time may need to be determined empirically.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid.

-

To ensure complete removal of undissolved solids, withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial. Alternatively, centrifuge the samples at a high speed and carefully collect the supernatant.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

-

Analyze the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to construct a calibration curve.

-

Dilute the saturated sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solutions and determine the concentration of the dissolved compound from the calibration curve.

-

-

Data Recording:

-

Record the determined solubility in units such as mg/mL or mol/L in a structured table (see Table 1).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Signaling Pathways and Logical Relationships

A review of the available literature did not identify any established signaling pathways directly associated with this compound. Research into the biological activity of this compound is ongoing, and future studies may elucidate its mechanism of action and potential interactions with cellular signaling cascades.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to independently and accurately determine this crucial parameter. The detailed experimental protocol for the shake-flask method, coupled with the provided data table and workflow visualization, offers a robust framework for characterizing the solubility profile of this compound. Such data is indispensable for advancing the preclinical and formulation development of this compound.

References

stability and storage conditions for ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

An In-Depth Technical Guide to the Stability and Storage of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended , based on the general characteristics of indole-containing compounds. Due to a lack of specific stability data for this molecule in publicly available literature, this document infers best practices from related indole derivatives, such as indole-3-acetic acid and indole-3-carbaldehyde. It is intended to serve as a foundational resource for researchers to establish appropriate handling and storage protocols.

Core Stability and Storage Recommendations

The stability of indole derivatives is influenced by factors such as light, temperature, pH, and the presence of oxidizing agents. Based on data for analogous compounds, the following conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) or cool place.[1] | To minimize thermal degradation. |

| Light | Store in a dark place or use amber vials.[1][2][3] | Indole compounds can be light-sensitive.[1][4] |

| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place.[1][2] | To protect from moisture and atmospheric oxygen. |

| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, a common degradation pathway for indoles. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, insight can be drawn from the known reactivity of the indole scaffold and its functional groups. Researchers should be aware of the following potential degradation routes when designing stability studies.

-

Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives. The formyl group can also be oxidized to a carboxylic acid.

-

Hydrolysis: The ethyl acetate group is an ester and is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring.[1]

-

Thermal Degradation: Elevated temperatures can lead to decomposition.[5]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are a crucial component of drug development and help in understanding the intrinsic stability of a molecule.[6][7]

Table 2: General Protocol for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 30 minutes.[5] | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | 0.1 M NaOH, reflux at 60°C for 30 minutes.[5] | To evaluate stability in alkaline conditions and identify base-catalyzed degradation products. |

| Oxidation | 3% H₂O₂, room temperature. | To investigate susceptibility to oxidation and identify oxidative degradation products. |

| Thermal Stress | Solid state at 70°C.[5] | To determine the effect of heat on the solid form of the compound. |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines. | To assess the impact of light exposure on the compound's stability. |

Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8]

-

Method: A reverse-phase HPLC method with UV detection is a common starting point for the analysis of indole derivatives.[9][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is recommended. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.

Summary and Conclusion

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 1H-Indole-3-aceticacid, ethyl ester MSDS CasNo.778-82-5 [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. westliberty.edu [westliberty.edu]

- 5. ijrpp.com [ijrpp.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. biomedres.us [biomedres.us]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Substituted Indole-1-Acetates

An in-depth technical guide or whitepaper on the core.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1] Its unique heterocyclic structure allows it to interact with a wide range of biological targets, making it a fertile ground for drug discovery.[2][3] The introduction of an acetate moiety at the N-1 position, along with various substitutions on the indole ring, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic profile. These modifications are crucial for enhancing biological activity and directing the compound's interaction with specific enzymes and receptors, leading to a diverse spectrum of pharmacological effects.[1]

This technical guide offers a comprehensive overview of the potential biological activities of substituted indole-1-acetates, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. It is designed for researchers, scientists, and drug development professionals, providing summarized quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Key Biological Activities

Anticancer Activity

Substituted indole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.[4][5]

-

Dual Kinase Inhibition (EGFR/SRC): Certain indole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase (SRC).[4] The cooperation between EGFR and c-SRC is known to promote a more aggressive phenotype in several cancers. Therefore, dual inhibition presents a strategic approach to induce apoptosis and potentially delay acquired resistance to chemotherapy.[4] For instance, specific novel indole compounds have demonstrated potent activity against SRC kinase with IC50 values in the nanomolar range and moderate efficacy against EGFR.[4]

-

Cytotoxicity: These compounds have exhibited cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-468), prostate (PC3, DU145), and hepatocellular carcinoma (HepG2).[4][6][7] Notably, some derivatives show high potency with IC50 values in the low micromolar range while displaying lower toxicity towards normal cell lines, indicating a degree of selectivity for cancer cells.[4][7]

-

Induction of Apoptosis: A key mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. Treatment of cancer cells with active indole derivatives has been shown to significantly increase the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2.[4]

Anti-inflammatory Activity

Indole-1-acetic acid derivatives, structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, are potent anti-inflammatory agents.[8][9] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.

-

Cyclooxygenase (COX) Inhibition: Inflammation is a complex process where prostaglandins play a key role as mediators.[8] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins. While COX-1 is a constitutive enzyme involved in protecting the gastrointestinal tract, COX-2 is primarily induced during inflammation.[8] Many indole derivatives have been shown to selectively inhibit COX-2, which is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][9] Several synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema assays, with some compounds showing inhibition comparable to the reference drug indomethacin.[8]

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by complex pathologies, including neuroinflammation and oxidative stress.[10][11][12] Indole derivatives have emerged as promising candidates for neuroprotection due to their ability to target these pathways.

-

Anti-Neuroinflammatory Effects: In models of Parkinson's disease, activated microglia release pro-inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), which contribute to neurodegeneration.[11] Specific indole derivatives have been shown to alleviate this response by reducing the production of these inflammatory mediators.[11]

-

Inhibition of NLRP3 Inflammasome: A key mechanism for this anti-inflammatory effect is the suppression of the NLR family pyrin domain containing 3 (NLRP3) inflammasome activation in microglia.[11]

-

Reduction of Oxidative Stress: Oxidative stress is another major contributor to neuronal damage in neurodegenerative disorders.[11][13] Indole derivatives have demonstrated the ability to reduce oxidative stress, thereby protecting neurons. In vivo studies have shown that these compounds can ameliorate motor deficits and increase dopamine levels in mouse models of Parkinson's disease by up-regulating antioxidant pathways (e.g., SOD2, NRF2, NQO1).[11]

Data Presentation

Table 1: Anticancer Activity of Substituted Indole Derivatives

| Compound ID | Target/Cell Line | Assay Type | Result (IC₅₀) | Reference |

| Compound 16 | SRC Kinase | In vitro enzyme assay | 0.002 µM | [4] |

| Compound 16 | EGFR Kinase | In vitro enzyme assay | 1.026 µM | [4] |

| Compound 16 | A549 (Lung Cancer) | Cytotoxicity Assay | Potent Activity | [4] |

| Compound 16 | PC3 (Prostate Cancer) | Cytotoxicity Assay | Potent Activity | [4] |

| Compound 1k | DU145 (Prostate Cancer) | MTT Assay | 1.09 µM | [6] |

| Compound 1c | DU145 (Prostate Cancer) | MTT Assay | 2.02 µM | [6] |

| Compound 1f | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 4.23 µM | [6] |

| Compound 5f | MDA-MB-468 (Breast Cancer) | MTT Assay | 8.2 µM | [7] |

| Compound 5f | MCF-7 (Breast Cancer) | MTT Assay | 13.2 µM | [7] |

Table 2: Anti-inflammatory Activity of Substituted Indole Derivatives

| Compound ID | Assay | Time Point | % Inhibition of Edema | Reference |

| S3 | Carrageenan-induced paw edema | 3 h | >60% | [8] |

| S7 | Carrageenan-induced paw edema | 2 h | 61.47% | [8] |

| S7 | Carrageenan-induced paw edema | 3 h | 62.24% | [8] |

| S14 | Carrageenan-induced paw edema | 2 h | 62.69% | [8] |

| S14 | Carrageenan-induced paw edema | 3 h | 63.69% | [8] |

| Indomethacin | Carrageenan-induced paw edema | 3 h | 76.89% | [8] |

Table 3: Neuroprotective Effects of Indole Derivative NC009-1

| Model | Measured Effect | Result | Reference |

| MPP+-activated HMC3 cells | NO, IL-1β, IL-6, TNF-α production | Reduced | [11] |

| MPP+-activated HMC3 cells | NLRP3 inflammasome activation | Suppressed | [11] |

| MPTP-induced mouse model | Motor deficits and depression | Ameliorated | [11] |

| MPTP-induced mouse model | Striatal dopamine levels | Increased | [11] |

| MPTP-induced mouse model | Oxidative stress | Reduced | [11] |

| MPTP-induced mouse model | Microglia and astrocyte reactivity | Reduced | [11] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR/SRC)

-

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

-

Materials: Recombinant human EGFR/SRC kinase, appropriate peptide substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding a solution of ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based assays or ELISA.

-

Calculate the percentage of kinase activity relative to a DMSO control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[4]

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, A549), culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, incubator, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).[7]

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

The MTT is reduced by viable cells to form purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.[7]

-

Carrageenan-Induced Paw Edema Assay

-

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

-

Materials: Wistar rats or mice, 1% carrageenan solution, test compound, reference drug (e.g., indomethacin), plethysmometer.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately after the injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 hours).

-

The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]

-

Visualizations

Caption: Dual inhibition of EGFR and SRC pathways by indole-1-acetates, leading to apoptosis.

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chesci.com [chesci.com]

- 10. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate mechanism of action prediction

An In-depth Technical Guide to the Predicted Mechanism of Action of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for the novel compound, this compound. Due to the limited direct experimental data on this specific molecule, this report synthesizes information from structurally related indole derivatives, primarily focusing on indole-3-carboxaldehyde and its analogues. The predicted mechanisms of action are multifaceted, encompassing anti-inflammatory, antimicrobial, and anticancer properties. This document outlines the potential signaling pathways involved, detailed experimental protocols for investigating these activities, and a summary of relevant quantitative data from related compounds to guide future research and drug development efforts.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound is a synthetic indole derivative featuring a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate moiety at the 1-position of the indole ring. While direct studies on this compound are scarce, its structural similarity to well-studied indole-3-carboxaldehyde derivatives allows for a predictive analysis of its biological functions. This guide explores the most probable mechanisms of action, providing a foundational understanding for researchers interested in its therapeutic potential.

Predicted Mechanisms of Action

Based on the biological activities of structurally similar indole compounds, this compound is predicted to exhibit three primary mechanisms of action: anti-inflammatory, antimicrobial, and anticancer. The substitutions on the indole ring—a 2-methyl group and a 1-ethyl acetate group—are anticipated to modulate its potency and selectivity compared to the parent indole-3-carboxaldehyde structure.

Anti-inflammatory Activity

Indole derivatives are well-documented for their anti-inflammatory effects. Two primary pathways are predicted for this compound:

-

Cyclooxygenase (COX) Enzyme Inhibition: Many indole-containing compounds, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, function by inhibiting COX-1 and COX-2 enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound could also act as a COX inhibitor.

-

Aryl Hydrocarbon Receptor (AhR) Activation and NLRP3 Inflammasome Inhibition: Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can lead to the suppression of inflammatory responses, partly by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.

Antimicrobial Activity

Indole derivatives have demonstrated broad-spectrum antimicrobial activity. The predicted antifungal mechanism for this compound is based on studies of indole-3-carboxaldehyde:

-

Disruption of Fungal Mitochondrial Function: Indole-3-carboxaldehyde has been shown to inhibit the growth of fungi by targeting mitochondrial function. Specifically, it can decrease the mitochondrial membrane potential and inhibit the activity of key respiratory chain enzymes, leading to an accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death[1].

Anticancer Activity

The indole scaffold is present in several anticancer agents. The predicted anticancer mechanism for this compound involves:

-

Inhibition of Tubulin Polymerization: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. These compounds can bind to tubulin, inhibiting its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Data Presentation

The following tables summarize quantitative data for indole derivatives structurally related to this compound, providing a reference for potential efficacy.

Table 1: Anti-inflammatory Activity of Indole Derivatives

| Compound Class | Specific Derivative | Target | IC50 Value | Reference |

| Indole-3-carboxaldehyde Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [2] |

| Indole-3-carboxaldehyde Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [2] |

| Isatin Semicarbazide | Derivative with trifluoromethyl substituent | COX-2 | 0.32 µM | [3] |

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| Indole-3-aldehyde Hydrazone | Compound 1a | Staphylococcus aureus | 6.25 | [4] |

| Indole-3-aldehyde Hydrazone | Compound 1a | MRSA | 6.25 | [4] |

| Indole-3-aldehyde Hydrazone | Compound 1j | Candida albicans | 3.125 | [4] |

| Indole-triazole derivative | Compound 3d | Candida krusei | 3.125 | [5] |

Table 3: Anticancer Activity of Indole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrazole-Indole Hybrid | 7a | HepG2 | 6.1 ± 1.9 | [6] |

| Pyrazole-Indole Hybrid | 7b | HepG2 | 7.9 ± 1.9 | [6] |

| Quinoline-indole derivative | 13 | Various | 2 - 11 nM | [5] |

| Benzimidazole-indole derivative | 8 | Various | 50 nM (average) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the predicted mechanisms of action of this compound.

Anti-inflammatory Activity Assays

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

-

COX Assay Buffer

-

Heme

-

COX-1 and COX-2 enzymes

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO, then dilute with COX Assay Buffer.

-

To each well of the 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

-

Add the diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

This protocol utilizes a reporter cell line expressing a luciferase gene under the control of a Dioxin Response Element (DRE).

Materials:

-

AhR reporter cell line (e.g., HepG2-luciferase)

-

Cell culture medium

-

Test compound

-

Positive control (e.g., TCDD)

-

Luciferase assay reagent

-

96-well white, clear-bottom microplate

Procedure:

-

Seed the AhR reporter cells in the 96-well plate and incubate overnight.

-

Treat the cells with serial dilutions of the test compound or positive control.

-

Incubate for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value.

This protocol measures the release of IL-1β from macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1)

-

LPS (lipopolysaccharide)

-

ATP or Nigericin (NLRP3 activators)

-

Test compound

-

ELISA kit for human IL-1β

Procedure:

-

Differentiate THP-1 monocytes into macrophages using PMA.

-

Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Treat the cells with the test compound for 1 hour.

-

Activate the NLRP3 inflammasome with ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using an ELISA kit.

Antimicrobial Activity Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

Positive control antibiotic/antifungal

-

96-well microplate

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the broth medium in the 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity Assay

This assay monitors the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer

-

GTP

-

Fluorescent reporter dye that binds to polymerized tubulin

-

Test compound

-

Positive controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)

-

96-well black microplate

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add serial dilutions of the test compound or controls to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals for 60-90 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Mandatory Visualizations

Signaling Pathways

Caption: Predicted Anti-inflammatory Signaling Pathways.

Caption: Predicted Antifungal Mechanism of Action.

Caption: Predicted Anticancer Mechanism via Tubulin Inhibition.

Experimental Workflows

Caption: General Drug Discovery Workflow.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a robust predictive framework can be constructed based on the extensive research on structurally related indole derivatives. The predicted anti-inflammatory, antimicrobial, and anticancer activities provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to validate these predicted mechanisms and to elucidate the full therapeutic potential of this promising compound. The presence of the 2-methyl and 1-ethyl acetate substitutions likely influences the pharmacokinetic and pharmacodynamic properties of the molecule, and future studies should aim to delineate these structure-activity relationships. This in-depth guide serves as a valuable resource for the scientific community to accelerate the research and development of this compound as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. puracyp.com [puracyp.com]

In Silico Modeling of Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, a synthetic indole derivative, presents a promising candidate for drug discovery due to its structural features amenable to diverse molecular interactions. This technical guide provides an in-depth overview of the in silico modeling of this compound and its analogs, focusing on potential therapeutic applications, particularly in anti-inflammatory and anticancer research. This document summarizes quantitative data from molecular docking studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further investigation and drug development efforts.

Introduction

Indole derivatives have garnered significant attention in pharmaceutical research owing to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound this compound belongs to a class of 2,3-disubstituted indole-1-acetic acid esters. The presence of a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate moiety at the 1-position of the indole ring suggests the potential for specific interactions with various biological targets. In silico modeling techniques, such as molecular docking and molecular dynamics, are invaluable tools for predicting and analyzing these interactions at a molecular level, thereby guiding the rational design of more potent and selective drug candidates.

Predicted Biological Activities and Potential Targets

While specific studies on this compound are limited, research on structurally similar indole derivatives provides insights into its potential biological activities and molecular targets.

Anti-inflammatory Activity

Many indole derivatives exhibit potent anti-inflammatory effects. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. Molecular docking studies on related 3-ethyl-1H-indole derivatives have predicted strong binding affinities for the COX-2 active site.[1] The formyl group at the 3-position of the target compound may also contribute to interactions with key residues in the active sites of inflammatory-related enzymes.

Anticancer Activity

The 3-formyl-indole scaffold has been associated with cytotoxic activity against various cancer cell lines.[2] Potential mechanisms of action include the inhibition of tubulin polymerization and the modulation of signaling pathways involved in cell proliferation and apoptosis. The Aryl Hydrocarbon Receptor (AHR) signaling pathway has been identified as a potential target for indole compounds, mediating their cytotoxic and pro-apoptotic effects in cancer cells.[3]

In Silico Modeling Data

The following table summarizes molecular docking data for 3-ethyl-1H-indole derivatives, which serve as a proxy for estimating the potential interactions of this compound with the COX-2 enzyme.

| Compound Series | Target Protein | Docking Score (kcal/mol) | Reference |

| 3-ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | [1] |

Experimental Protocols

This section outlines representative experimental protocols for the synthesis and biological evaluation of indole derivatives, adapted from literature on analogous compounds.

General Synthesis of Indole-1-acetate Derivatives

The synthesis of this compound and its analogs can be achieved through a multi-step process, a representative workflow for which is visualized below. A common strategy involves the alkylation of a substituted indole with an ethyl haloacetate.

Protocol:

-

To a solution of the appropriately substituted indole in a suitable solvent (e.g., anhydrous DMF), a base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation of the indole nitrogen.

-

Ethyl bromoacetate is then added dropwise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl indole-1-acetate derivative.

Molecular Docking Protocol (Example with COX-2)

The following provides a generalized workflow for performing molecular docking studies to predict the binding affinity and mode of interaction of a ligand with a target protein.

Protocol:

-

Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 6COX) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added using software like AutoDock Tools.

-

Ligand Preparation: The 2D structure of the ligand, this compound, is drawn using a chemical drawing tool and converted to a 3D structure. The ligand's geometry is then optimized and its energy minimized using a suitable force field.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Molecular Docking: Docking is performed using software such as AutoDock Vina. The program explores possible binding conformations of the ligand within the defined grid box and scores them based on a scoring function to estimate the binding affinity.

-

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. The binding energy (in kcal/mol) provides a quantitative measure of the binding affinity. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Potential Signaling Pathway

Based on the known activities of similar indole compounds, the Aryl Hydrocarbon Receptor (AHR) signaling pathway is a plausible target for this compound, particularly in the context of its potential anticancer effects.

Activation of the AHR by an indole ligand leads to the dissociation of chaperone proteins and translocation of the AHR-ligand complex to the nucleus. In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their expression. This can lead to various cellular responses, including apoptosis and cell cycle arrest in cancer cells.

Conclusion

While direct experimental data on this compound is not yet abundant in the public domain, in silico modeling based on structurally related compounds provides a strong foundation for predicting its biological activities and guiding future research. The molecular docking data for analogous compounds suggest a potential anti-inflammatory role through COX-2 inhibition. Furthermore, the known anticancer properties of the 3-formyl-indole scaffold point towards the AHR signaling pathway as a plausible mechanism of action. The experimental protocols and visualized workflows presented in this guide offer a practical framework for the synthesis, virtual screening, and biological evaluation of this promising indole derivative. Further in-depth computational and experimental studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to 3-Formyl-1H-Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-3-carboxaldehyde, or 3-formyl-1H-indole, scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active compounds. Its derivatives have garnered significant attention for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of 3-formyl-1H-indole derivatives, with a focus on experimental protocols and quantitative data to aid in the research and development of novel therapeutics.

Synthesis of 3-Formyl-1H-Indole Derivatives

The most prevalent and efficient method for the synthesis of 3-formyl-1H-indole and its derivatives is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1] The electrophilic Vilsmeier reagent attacks the C3 position of the indole, leading to the formation of an iminium intermediate, which is then hydrolyzed to yield the desired 3-formyl-1H-indole.[1]

Key Experimental Protocol: Vilsmeier-Haack Formylation of Indole

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

10% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

In a flask, dissolve indole (0.0235 mol) in DMF (15 mL) and cool the mixture to 0°C in an ice bath with stirring.

-

Continue stirring for 1 hour at 0°C.

-

To this mixture, add a solution of POCl₃ in DMF at 0°C.

-

Stir the reaction mixture at 35°C for 1 hour.

-

Pour the reaction mixture into 90 mL of ice-cold water. A clear solution should be obtained.

-

Basify the solution with a 10% NaOH solution, which will cause a solid to precipitate.

-

Filter the precipitate and wash it with water to obtain the crystalline 3-formyl-1H-indole.

This general protocol can be adapted for various substituted indoles, with adjustments to reaction times and temperatures as needed.

Synthesis of Derivatives from 3-Formyl-1H-Indole

The aldehyde functionality at the C3 position is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. A common and significant derivatization is the formation of Schiff bases through the condensation of 3-formyl-1H-indole with various primary amines. These Schiff base derivatives have shown a broad spectrum of biological activities.[2][3][4]

Biological Activities and Therapeutic Potential

3-Formyl-1H-indole derivatives have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of 3-formyl-1H-indole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and prostate.[5][6] One of the key mechanisms of action is the inhibition of tubulin polymerization .[7][8][9] By binding to the colchicine binding site on tubulin, these derivatives disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]

Furthermore, some derivatives have been found to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways .[11][12] Inhibition of these pathways can lead to a reduction in cell survival, proliferation, and metastasis.[11][12]

Antimicrobial Activity

Derivatives of 3-formyl-1H-indole have also been extensively investigated for their antimicrobial properties. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15][16] The introduction of different substituents on the indole ring and the aldehyde group can significantly influence the antimicrobial spectrum and potency. For instance, the formation of Schiff bases with sulfonamides or other heterocyclic moieties has been a successful strategy to enhance antibacterial and antifungal activities.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of 3-formyl-1H-indole derivatives is another promising area of research. These compounds have been shown to inhibit key inflammatory mediators. For example, certain derivatives have demonstrated significant inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[17][18] The mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[17]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected 3-formyl-1H-indole derivatives.

Table 1: Anticancer Activity of 3-Formyl-1H-Indole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5f | MCF-7 (Breast) | 13.2 | [6] |

| 5f | MDA-MB-468 (Breast) | 8.2 | [6] |

| 10b | A549 (Lung) | 0.012 | [19] |

| 10b | K562 (Leukemia) | 0.010 | [19] |

| 16 | A549 (Lung) | Varies | [5] |

| 16 | PC-3 (Prostate) | Varies | [5] |

Table 2: Antimicrobial Activity of 3-Formyl-1H-Indole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2c (indole-thiadiazole) | MRSA | < 3.125 | [14] |

| 3d (indole-triazole) | MRSA | < 3.125 | [14] |

| 3O | K. pneumoniae (clinical isolate) | 4-8 | [15] |

| 3P | K. pneumoniae (clinical isolate) | 4-8 | [15] |

| 4O | K. pneumoniae (clinical isolate) | 4-8 | [15] |

| 4P | K. pneumoniae (clinical isolate) | 4-8 | [15] |

Table 3: Anti-inflammatory Activity of 3-Formyl-1H-Indole Derivatives

| Compound ID | Assay | IC₅₀ (µM) | Reference |

| UA-1 | NO Inhibition (LPS-stimulated RAW 264.7) | 2.2 | [17] |

| 4dc | STING Inhibition (RAW-Lucia™ ISG cells) | 0.14 | [20] |

| 4dc | STING Inhibition (THP1-Dual™ cells) | 0.39 | [20] |

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.[6]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature and duration.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][15]

Visualizations

Signaling Pathway: Inhibition of the NF-κB Pathway

Caption: Inhibition of the NF-κB signaling pathway by 3-formyl-1H-indole derivatives.

Experimental Workflow: Synthesis to Biological Evaluation

Caption: General experimental workflow for the synthesis and biological evaluation of 3-formyl-1H-indole derivatives.

Conclusion

3-Formyl-1H-indole derivatives represent a privileged scaffold in medicinal chemistry with a remarkable breadth of biological activities. The straightforward and versatile synthesis, primarily through the Vilsmeier-Haack reaction, coupled with the potential for diverse functionalization, makes this class of compounds highly attractive for drug discovery efforts. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties, underpinned by mechanisms such as tubulin polymerization inhibition and modulation of key signaling pathways, highlight their therapeutic potential. This guide provides a foundational resource for researchers to further explore and exploit the rich pharmacology of 3-formyl-1H-indole derivatives in the quest for novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jmnc.samipubco.com [jmnc.samipubco.com]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. new.zodml.org [new.zodml.org]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives targeting colchicine binding site as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]

- 19. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a synthetic indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The presence of a formyl group at the 3-position and an ethyl acetate moiety at the 1-position of the indole ring offers versatile sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its discovery, synthesis, and known properties, drawing from available chemical literature and supplier information.

Introduction